molecular formula C24H21NO5 B3981501 Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate

Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate

Cat. No.: B3981501
M. Wt: 403.4 g/mol
InChI Key: YCJCROHBOQPYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a naphthalene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthaldehyde with an indole derivative under acidic conditions, followed by esterification with ethyl acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinones, and reduced alcohols. These products can have significant biological and chemical properties .

Scientific Research Applications

Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments[][3].

Mechanism of Action

The mechanism of action of Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate is unique due to its combined indole and naphthalene structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-2-30-22(27)15-25-20-13-6-5-12-19(20)24(29,23(25)28)14-21(26)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,29H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJCROHBOQPYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Reactant of Route 4
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Reactant of Route 5
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Reactant of Route 6
Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.